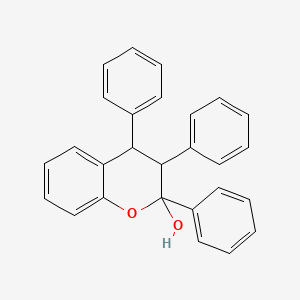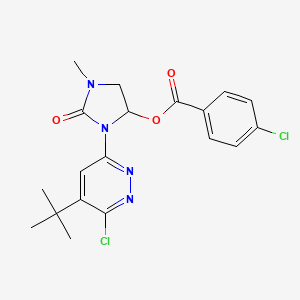
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with chlorine and a pyridazinyl group, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester typically involves multiple steps. One common approach starts with the preparation of the benzoic acid derivative, followed by the introduction of the pyridazinyl group through a series of reactions involving chlorination and esterification. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, resulting in different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents.
Pyridazinyl esters: Molecules containing the pyridazinyl group with variations in other parts of the structure.
Uniqueness
The uniqueness of benzoic acid, 4-chloro-, 3-(6-chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)-1-methyl-2-oxo-4-imidazolidinyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Numéro CAS |
103287-17-8 |
|---|---|
Formule moléculaire |
C19H20Cl2N4O3 |
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
[3-(5-tert-butyl-6-chloropyridazin-3-yl)-1-methyl-2-oxoimidazolidin-4-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C19H20Cl2N4O3/c1-19(2,3)13-9-14(22-23-16(13)21)25-15(10-24(4)18(25)27)28-17(26)11-5-7-12(20)8-6-11/h5-9,15H,10H2,1-4H3 |
Clé InChI |
OCDJHKGOIXIVHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NN=C1Cl)N2C(CN(C2=O)C)OC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



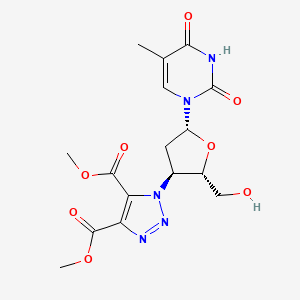

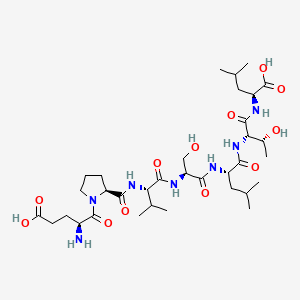
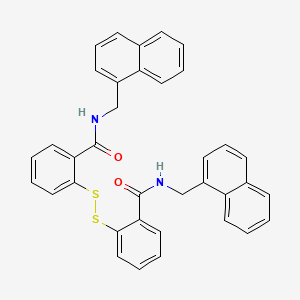


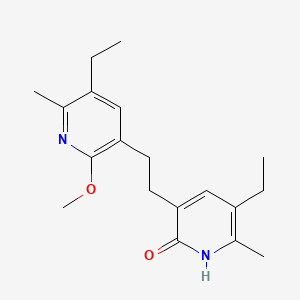

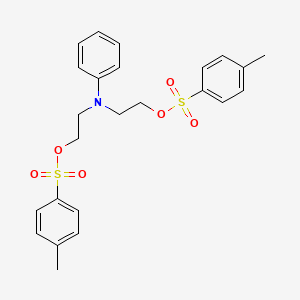
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)

